molecular formula C16H17F3N4S B6449014 2-[1-(4-methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine CAS No. 2549006-59-7

2-[1-(4-methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine

Cat. No.: B6449014
CAS No.: 2549006-59-7
M. Wt: 354.4 g/mol
InChI Key: VSHMGSFYPVAYNM-UHFFFAOYSA-N
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Description

2-[1-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is an intricate organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound features a distinctive structure comprising a thiazole ring, a pyrrolo-pyrrole core, and a trifluoromethyl-substituted pyridine ring, which confers unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. Key steps might include:

  • Formation of the thiazole ring via cyclization reactions using appropriate starting materials like 2-aminothiazoles.

  • Construction of the octahydropyrrolo[2,3-c]pyrrole core through a series of ring-closure reactions, often involving intermediates such as 1,4-diketones.

  • Introduction of the trifluoromethyl group on the pyridine ring through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.

Each step would require specific reaction conditions, such as controlled temperatures, pH levels, and catalysts.

Industrial Production Methods

In an industrial setting, the production might utilize continuous flow synthesis techniques to enhance efficiency and yield. Advanced purification methods like crystallization or chromatographic techniques would ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions:

  • Oxidation: : Typically occurs at the thiazole ring or pyrrolo core.

  • Reduction: : Possible at several functional groups depending on the reagents.

  • Substitution: : Especially at the trifluoromethyl-pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid under mild conditions.

  • Reduction: : Reagents such as lithium aluminum hydride in dry ether.

  • Substitution: : Using nucleophiles like sodium hydride in DMF.

Major Products

Products vary widely based on reaction type, for example:

  • Oxidation: might yield oxidized derivatives of the thiazole ring.

  • Reduction: could result in simplified analogs.

  • Substitution: might lead to functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: : Potential use as a catalyst in organic reactions due to its unique structure.

Biology

  • Enzyme Inhibition: : Might function as an inhibitor for specific enzymes, useful in biochemical research.

Medicine

  • Drug Development: : Possibility for designing novel pharmaceuticals targeting specific pathways.

Industry

  • Materials Science: : Could be utilized in the synthesis of advanced materials with specialized properties.

Mechanism of Action

The compound might exert its effects through:

  • Molecular Targets: : Interacting with particular enzymes or receptors, altering their activity.

  • Pathways Involved: : Could influence signaling pathways or metabolic routes, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazole derivatives: : Share the thiazole ring structure.

  • Pyrrolopyrrole derivatives: : Have a similar core structure.

  • Trifluoromethyl-pyridine analogs: : Contain the trifluoromethyl-pyridine structure.

Uniqueness

This compound's unique structure could serve as a valuable scaffold for further research and development in various scientific fields. Curious to know more about any specific part?

Properties

IUPAC Name

4-methyl-2-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4S/c1-10-9-24-15(21-10)23-5-4-11-7-22(8-13(11)23)14-3-2-12(6-20-14)16(17,18)19/h2-3,6,9,11,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHMGSFYPVAYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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